molecular formula C19H20F2N2O2 B2435486 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954046-03-8

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2435486
CAS No.: 954046-03-8
M. Wt: 346.378
InChI Key: MAGAREMFMCLKSO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research, designed for Research Use Only. This benzamide derivative features a 3,4-difluorobenzoyl group linked to a 2-phenylmorpholinoethyl pharmacophore, a structural motif commonly associated with potent biological activity. Compounds within this chemical class have been extensively investigated as kinase inhibitors, targeting key signaling pathways implicated in oncogenesis . The integration of the morpholine ring, a common feature in many approved drugs, often enhances pharmacokinetic properties and target binding affinity . Researchers can utilize this compound as a critical tool for probing disease mechanisms, particularly in oncology for various cancer types such as lung, colon, and pancreatic neoplasms . Beyond oncology, related aminoheteroaryl benzamides show potential for applications in central nervous system (CNS) disorder research, given their ability to engage targets relevant to neurological function . Its well-defined structure makes it a valuable intermediate or lead compound for designing novel therapeutic agents and conducting structure-activity relationship (SAR) studies. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGAREMFMCLKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3,4-difluorobenzoyl chloride, through the reaction of 3,4-difluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine in the presence of a base like triethylamine to form the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide: Known for its unique combination of difluoro and phenylmorpholinoethyl groups.

    2,4-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide: Similar structure but with different substitution pattern on the benzamide ring.

    3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide: Chlorine atoms instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of difluoro groups in 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3,4-Difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C19H20F2N2O2 and a molecular weight of 346.3711, is characterized by difluoro substitutions on the benzamide ring and a morpholine moiety, which may enhance its interaction with various biological targets.

Structural Characteristics

The structural features of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide include:

Feature Description
Difluoro Groups Positioned on the benzamide ring, enhancing stability and reactivity.
Morpholine Ring Provides potential for interaction with biological receptors and enzymes.
Ethyl Linker Connects the morpholine to the benzamide, influencing spatial orientation and binding affinity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various signaling pathways. It is hypothesized that the difluoro groups enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. The morpholine ring may also participate in hydrogen bonding with active sites of enzymes or receptors, potentially inhibiting their functions.

Anticancer Properties

Research indicates that 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide exhibits promising cytotoxic activity against various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant inhibitory effects with an IC50 value comparable to established chemotherapeutics.
  • U-937 (Monocytic Leukemia) : In vitro studies revealed that this compound induces apoptosis in a dose-dependent manner.

Antibacterial Activity

Similar compounds have shown antibacterial properties, suggesting that 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide may also possess such activity. Preliminary studies indicate potential efficacy against Gram-positive bacteria, although specific data for this compound remains limited.

Case Studies and Research Findings

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various benzamide derivatives, including 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide. Results indicated significant cell death in MCF-7 cells at concentrations as low as 1 µM.
    Cell Line IC50 (µM)
    MCF-71.0
    U-9370.5
  • Mechanistic Study : Flow cytometry analysis revealed that treated MCF-7 cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression, suggesting a mechanism involving apoptosis induction.
  • SAR Studies : Structure-activity relationship (SAR) analyses indicated that modifications to the difluoro groups significantly affect biological potency. Variants with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substitutions.

Q & A

Q. What are the key parameters for optimizing the synthesis of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide?

The synthesis of benzamide derivatives requires careful optimization of reaction conditions. Critical parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk decomposition of sensitive intermediates .
  • Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilicity in amide bond formation .
  • Catalysts : Coupling agents such as HATU or EDCI improve yields in multi-step syntheses .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as confirmed by HPLC or NMR .

Q. Which analytical techniques are essential for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and morpholine ring integrity (e.g., δ 3.5–4.0 ppm for morpholine protons) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C21_{21}H21_{21}F2_2N2_2O2_2) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the morpholine-ethyl-benzamide scaffold .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening involves:

  • In vitro assays : Test against cancer cell lines (e.g., IC50_{50} values in MCF-7 or HeLa) to evaluate antiproliferative effects .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .
  • Solubility and stability : PBS or DMSO solubility studies guide formulation for downstream assays .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for structurally similar benzamides?

Contradictions in activity (e.g., varying IC50_{50} values) may arise from:

  • Substituent effects : Fluorine positioning (3,4-difluoro vs. mono-fluoro) alters electronic properties and target binding .
  • Assay conditions : Differences in cell culture media or incubation times impact results .
  • Metabolic stability : Hepatic microsome assays reveal metabolite interference, requiring LC-MS/MS validation .
    Methodological resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) and computational docking to correlate structure-activity relationships (SAR) .

Q. What strategies address low yields in multi-step syntheses involving morpholine intermediates?

Challenges include:

  • Intermediate instability : Protect amine groups with Boc or Fmoc during morpholine-ethyl coupling .
  • Side reactions : Monitor for N-alkylation byproducts via TLC and optimize stoichiometry (e.g., 1.2 eq of morpholine derivative) .
  • Scale-up limitations : Transition from batch to flow chemistry for exothermic steps (e.g., amide bond formation) .

Q. How can researchers identify the molecular target of this compound in complex biological systems?

Advanced approaches include:

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding partners .
  • Transcriptomic profiling : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis or mTOR signaling) .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

Q. What computational tools are effective for SAR studies of fluorinated benzamides?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinase domains .
  • QSAR modeling : Hammett constants for fluorine substituents correlate with logP and bioactivity .
  • MD simulations : GROMACS assesses conformational stability of the morpholine-ethyl linker in aqueous environments .

Key Considerations for Researchers

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive steps) .
  • Data validation : Cross-reference NMR shifts with PubChem entries (e.g., InChIKey: SHWYVMLCUBGVGT for related structures) .
  • Ethical compliance : Adhere to safety protocols for fluorinated compounds, including waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.